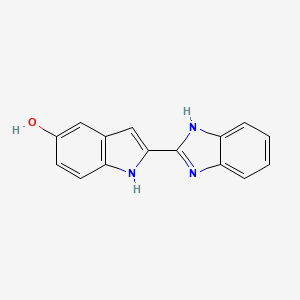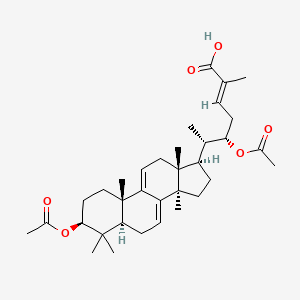
4-Demethyltraxillaside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Demethyltraxillaside is a natural product that belongs to the lignan family. It is isolated from the plant Caulis Trachelospermi, which is known for its medicinal properties. The compound has a molecular formula of C27H34O12 and a molecular weight of 550.56 g/mol . It has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Demethyltraxillaside involves several steps, starting from the extraction of the plant material. The plant extract is subjected to various chromatographic techniques to isolate the compound. The synthetic route typically involves the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .
Industrial Production Methods
化学反応の分析
Types of Reactions
4-Demethyltraxillaside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different environments .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound .
科学的研究の応用
4-Demethyltraxillaside has a wide range of scientific research applications:
作用機序
4-Demethyltraxillaside exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in various cellular processes, including inflammation and cancer progression . The compound interacts with key proteins in these pathways, leading to the suppression of their activity and subsequent biological effects .
類似化合物との比較
4-Demethyltraxillaside is unique among lignans due to its specific molecular structure and bioactivity. Similar compounds include:
Trachelogenin: Another lignan with anti-inflammatory properties.
Arctigenin: Known for its anti-cancer activity.
Matairesinol: Exhibits both anti-inflammatory and anti-cancer properties.
These compounds share similar biological activities but differ in their molecular structures and specific mechanisms of action, highlighting the uniqueness of this compound .
特性
分子式 |
C27H34O12 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC名 |
(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O12/c1-34-18-8-13(4-5-17(18)38-27-25(32)24(31)23(30)21(11-28)39-27)7-16-15(12-37-26(16)33)6-14-9-19(35-2)22(29)20(10-14)36-3/h4-5,8-10,15-16,21,23-25,27-32H,6-7,11-12H2,1-3H3/t15-,16+,21+,23+,24-,25+,27+/m0/s1 |
InChIキー |
NDOXNRJTLLYHPX-VHDPVITESA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
正規SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)

![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)



![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)
![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)

![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)




